N-trimethylsilylaniline;hydrochloride
Description
N-Trimethylsilylaniline (CAS 3768-55-6) is an organosilicon compound derived from aniline, where the amino group is substituted with a trimethylsilyl (TMS) moiety. Its hydrochloride form is less explicitly documented in the provided evidence, but synthesis protocols suggest its role as an intermediate in cyclopropenium chloride catalysts (e.g., TPAC·Cl and TDAC·Cl) .
Properties
CAS No. |
60681-74-5 |
|---|---|
Molecular Formula |
C9H16ClNSi |
Molecular Weight |
201.77 g/mol |
IUPAC Name |
N-trimethylsilylaniline;hydrochloride |
InChI |
InChI=1S/C9H15NSi.ClH/c1-11(2,3)10-9-7-5-4-6-8-9;/h4-8,10H,1-3H3;1H |
InChI Key |
ZRMBYGJUGFRAHP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction between aniline and HMDS represents a cornerstone for synthesizing N-trimethylsilylaniline. HMDS, a bifunctional silylating agent, donates two trimethylsilyl groups while releasing ammonia:
$$
2 \, \text{C}6\text{H}5\text{NH}2 + (\text{Me}3\text{Si})2\text{NH} \rightarrow 2 \, \text{C}6\text{H}5\text{NHSiMe}3 + \text{NH}_3
$$
This equilibrium-driven process necessitates continuous ammonia removal to favor product formation. Industrial-scale implementations often employ vacuum distillation or inert gas purging to evacuate NH$$_3$$, achieving yields exceeding 90% under optimized conditions.
Industrial-Scale Optimization
Patent US3839387A demonstrates that maintaining a 1:2 molar ratio of HMDS to aniline at 75–85°C for 3–5 hours ensures complete conversion. Introducing catalytic trimethylchlorosilane (TMS-Cl) accelerates the reaction by scavenging trace water, which otherwise hydrolyzes HMDS. Post-reaction, the crude product is treated with gaseous HCl in anhydrous diethyl ether, precipitating N-trimethylsilylaniline hydrochloride as a crystalline solid.
Table 1: HMDS-Based Silylation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | Maximizes kinetics without side reactions |
| HMDS:Aniline Ratio | 1:2 | Ensures stoichiometric balance |
| Catalytic TMS-Cl | 0.5–1.0 mol% | Prevents HMDS hydrolysis |
| Reaction Time | 3–5 hours | Completes ammonia evolution |
Trimethylsilyl Chloride (TMS-Cl) and Zinc Dust-Mediated Silylation
Deprotonation and Silylation Synergy
An alternative route employs TMS-Cl with zinc dust, leveraging the latter’s dual role as a base and reducing agent. Zinc deprotonates aniline, forming a reactive amide intermediate that readily reacts with TMS-Cl:
$$
\text{C}6\text{H}5\text{NH}2 + \text{Zn} \rightarrow \text{C}6\text{H}5\text{NH}^- \text{Zn}^+ + \frac{1}{2} \text{H}2
$$
$$
\text{C}6\text{H}5\text{NH}^- \text{Zn}^+ + \text{Me}3\text{SiCl} \rightarrow \text{C}6\text{H}5\text{NHSiMe}3 + \text{ZnCl}_2
$$
This method, adapted from amino acid silylation protocols, achieves 85–92% yields in chloroform at 25–40°C. The zinc chloride byproduct remains insoluble, simplifying purification via filtration.
Solvent and Temperature Effects
Polar aprotic solvents like dichloromethane enhance reactivity by stabilizing the anionic intermediate. Elevated temperatures (>50°C) risk TMS-Cl hydrolysis, necessitating strict anhydrous conditions. Post-silylation, HCl gas is bubbled through the solution to precipitate the hydrochloride salt, which is recrystallized from ethanol.
Two-Step Synthesis Via N-Trimethylsilylaniline Intermediate
Silylation Followed by Hydrochloride Formation
A modular approach first synthesizes N-trimethylsilylaniline, which is subsequently protonated with HCl. The RSC protocol (source 3) details reacting aniline with tert-butyldimethylsilyl chloride (TBDMS-Cl) in tetrahydrofuran (THF) using n-butyllithium as a base:
$$
\text{C}6\text{H}5\text{NH}2 + \text{t-BuMe}2\text{SiCl} + \text{n-BuLi} \rightarrow \text{C}6\text{H}5\text{NHSiMe}2\text{t-Bu} + \text{LiCl} + \text{C}4\text{H}_{10}
$$
The tert-butyldimethylsilyl group is then exchanged for trimethylsilyl using HMDS, followed by HCl treatment. While this method offers precise control over silylation, the multi-step process reduces overall yield to 70–75%.
Comparative Analysis of Silylating Agents
Table 2: Silylating Agent Efficiency
| Agent | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| HMDS | 90–95 | 98–99 | Low |
| TMS-Cl/Zn | 85–92 | 95–97 | Moderate |
| TBDMS-Cl/n-BuLi | 70–75 | 99+ | High |
HMDS emerges as the most cost-effective and scalable option, whereas TBDMS-Cl suits high-purity applications despite its expense.
Green Chemistry Innovations in Ammonia Management
Closed-Loop Ammonia Absorption
Patent CN110563591A highlights a closed-loop system where evolved ammonia is absorbed by hydrochloric acid, generating ammonium chloride for reuse. Applying this to HMDS-based silylation minimizes waste and improves atom economy:
$$
\text{NH}3 + \text{HCl} \rightarrow \text{NH}4\text{Cl}
$$
Integrating such systems into continuous-flow reactors could further enhance sustainability and throughput.
Challenges in Hydrochloride Salt Formation
Control of Stoichiometry and Crystallization
Adding gaseous HCl to N-trimethylsilylaniline requires precise stoichiometry to avoid excess acid, which degrades the silyl group. Slow addition at 0–5°C in diethyl ether ensures controlled precipitation, yielding 98% pure hydrochloride after vacuum drying.
Chemical Reactions Analysis
Types of Reactions: N-trimethylsilylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted anilines, N-oxide derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
N-trimethylsilylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-trimethylsilylaniline;hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the reactivity of the aniline moiety, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₉H₁₅NSi
- Molecular Weight : 165.31 g/mol .
- Physical State : Yellow oil (base form); hydrochloride salt likely a solid.
- logP (Octanol-Water): 2.933, indicating moderate hydrophobicity .
- Boiling Point : 329.15 K (56°C) at 0.4 kPa .
- Synthesis : Reacts aniline with chlorotrimethylsilane in dry benzene under argon, yielding 76% product .
The compound is primarily utilized in synthesizing cyclopropenium-based catalysts, which are effective in Friedel-Crafts alkylation reactions .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Lipophilicity: The trimethylsilyl group in N-trimethylsilylaniline confers higher logP (2.933) compared to methyl or chloro substituents in analogs, enhancing its solubility in non-polar solvents .
- Steric Effects : The bulky TMS group may hinder reactivity in electrophilic substitutions but stabilizes intermediates in catalyst synthesis .
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